2-(4-fluorophenyl)-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
Description
The compound 2-(4-fluorophenyl)-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a structurally complex molecule featuring:
- Dual 1,3,4-thiadiazole rings, with one modified by a 5-methyl substitution and the other linked via a sulfanyl (-S-) group to a glyoxylamide moiety.
- A thioether bridge connecting the two heterocyclic systems, which may influence conformational flexibility and electronic properties.
For example, N-[4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () shares the 4-fluorophenyl and thiadiazole framework, with a crystallographically confirmed monoclinic lattice (space group P21/c) and molecular weight of 281.31 g/mol .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN6O2S3/c1-8-19-20-13(26-8)18-12(24)7-25-15-22-21-14(27-15)17-11(23)6-9-2-4-10(16)5-3-9/h2-5H,6-7H2,1H3,(H,17,21,23)(H,18,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLJNZOFAUCWHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide belongs to a class of compounds known as 1,3,4-thiadiazole derivatives , which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, particularly focusing on its anticancer properties, antimicrobial effects, and other therapeutic potentials.
Biological Activity Overview
-
Anticancer Activity
- Numerous studies have highlighted the potential of 1,3,4-thiadiazole derivatives as anticancer agents . For instance, compounds similar to the one have shown promising results in inhibiting various cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer).
- A study reported that certain thiadiazole derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating potent anticancer activity .
-
Antimicrobial Effects
- The compound's structural features suggest potential antimicrobial properties . Thiadiazole derivatives have been documented to possess activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have been shown to inhibit Staphylococcus epidermidis and other pathogens .
- The mechanism of action often involves interference with bacterial protein synthesis or cell wall integrity .
-
Other Therapeutic Potentials
- Beyond anticancer and antimicrobial activities, thiadiazoles are also being explored for their anti-inflammatory , antioxidant , and antitubercular properties . These activities expand the therapeutic applicability of compounds like 2-(4-fluorophenyl)-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide.
Table 1: Summary of Biological Activities
Detailed Research Findings
A study involving a series of synthesized thiadiazole derivatives found that modifications at the phenyl ring significantly influenced their biological activity. For instance:
- Substituents such as fluorine enhanced anticancer efficacy due to increased electron-withdrawing effects, leading to improved interaction with cellular targets .
Additionally, molecular docking studies have provided insights into the binding affinities of these compounds with various biological macromolecules, suggesting a mechanism by which they exert their effects .
Comparison with Similar Compounds
Substituent-Driven Comparisons
Table 1: Key Structural and Physicochemical Differences
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The target compound’s 4-fluorophenyl group is less electron-withdrawing than the 4-trifluoromethylphenyl group in , which may reduce electrophilicity but improve metabolic stability .
- Chlorophenyl vs. Fluorophenyl : Chlorophenyl derivatives () exhibit higher lipophilicity (Cl > F in Hansch parameters), which may enhance membrane permeability but increase toxicity risks .
Key Observations :
- Coupling Efficiency : The target compound’s synthesis likely involves EDC/HOBt-mediated amide coupling (as in ) followed by thiol-alkylation, a common strategy for sulfur-linked heterocycles .
- Yield Optimization: Quinazolinone derivatives () achieve yields up to 91% under reflux conditions, suggesting that similar protocols may benefit the target compound’s synthesis .
Structural Geometry and Crystallography
The crystal structure of N-[4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () reveals:
- Monoclinic lattice with unit cell parameters a = 9.5061 Å, b = 11.2152 Å, c = 12.7752 Å, and β = 101.823°.
- Hydrogen-bonding networks between acetamide carbonyl groups and thiadiazole N-atoms, stabilizing the lattice .
In contrast, compounds with trifluoromethyl or chlorophenoxy groups () may exhibit altered packing due to larger substituents, affecting melting points and solubility.
Q & A
Q. What are the standard synthetic protocols for preparing this thiadiazole-acetamide derivative?
The compound is synthesized via nucleophilic substitution or condensation reactions. A typical route involves refluxing intermediates (e.g., 5-amino-1,3,4-thiadiazole-2-thiol) with chloroacetyl derivatives in solvents like acetonitrile or ethanol, catalyzed by triethylamine (TEA) or potassium carbonate. Reaction progress is monitored via TLC, and the product is isolated via hot filtration and recrystallized from ethanol or pet-ether .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton environments and carbon frameworks, while Fourier-Transform Infrared (FT-IR) spectroscopy validates functional groups (e.g., C=O, N-H). Mass spectrometry (MS) determines molecular weight, and X-ray crystallography resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding) .
Q. How can researchers assess the in vitro biological activity of this compound?
Standard assays include:
- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : COX-1/2 inhibition studies using fluorometric or colorimetric kits .
- Antimicrobial activity : Agar diffusion or microdilution methods against bacterial/fungal strains .
Advanced Research Questions
Q. How can synthesis yields be optimized for this structurally complex molecule?
- Catalyst screening : Replace TEA with DMAP or DBU to enhance acylation efficiency .
- Stepwise purification : Use column chromatography post-recrystallization to remove byproducts .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while improving yield .
Q. What strategies resolve solubility challenges during biological testing?
- Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) to the thiadiazole ring without altering core activity .
Q. How should conflicting bioactivity data across studies be addressed?
- Purity validation : Confirm compound integrity via HPLC (>95% purity) .
- Structural analogs : Compare activity with derivatives (e.g., 4-chlorophenyl vs. 4-fluorophenyl substitutions) to identify SAR trends .
- Assay standardization : Replicate assays under controlled conditions (e.g., pH, temperature) .
Q. What computational approaches predict reaction pathways for novel analogs?
- Quantum chemical modeling : Use Gaussian or ORCA for transition-state analysis .
- Machine learning : Train models on existing thiadiazole reaction datasets to predict optimal conditions (e.g., solvent, temperature) .
Q. How can structure-activity relationships (SAR) be elucidated for this compound?
- Fragment-based design : Systematically modify substituents (e.g., fluorophenyl, methyl-thiadiazole) and evaluate bioactivity shifts .
- Docking studies : Simulate ligand-enzyme interactions (e.g., COX-2 active site) using AutoDock Vina .
Q. What crystallographic techniques analyze the compound’s solid-state behavior?
- Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing stability .
- Powder XRD : Monitor polymorphic transitions during storage .
Q. How are scale-up challenges addressed in preclinical development?
- Reactor design : Optimize heat/mass transfer using flow chemistry systems .
- Process control : Implement PAT (Process Analytical Technology) for real-time monitoring of critical parameters (e.g., pH, temperature) .
Methodological Considerations Table
| Challenge | Methodology | Key References |
|---|---|---|
| Low synthesis yield | Microwave-assisted synthesis; catalyst screening | |
| Solubility in bioassays | Co-solvent systems (DMSO-water); hydrophilic derivatization | |
| Data reproducibility | HPLC purity validation; assay standardization | |
| Reaction pathway prediction | Quantum chemical modeling; machine learning | |
| Polymorph control | Single-crystal XRD; solvent recrystallization screening |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
